molecular formula C10H12O3 B14602024 3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol CAS No. 58787-91-0

3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol

Katalognummer: B14602024
CAS-Nummer: 58787-91-0
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: PFDPUHAVILVFNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol is an organic compound with the molecular formula C10H12O3. It is a derivative of benzene, characterized by the presence of methoxy and diol functional groups, along with a prop-1-en-1-yl substituent. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of diol groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from the diol groups, neutralizing free radicals. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol is unique due to the combination of methoxy and diol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

58787-91-0

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

3-methoxy-5-prop-1-enylbenzene-1,2-diol

InChI

InChI=1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3-6,11-12H,1-2H3

InChI-Schlüssel

PFDPUHAVILVFNN-UHFFFAOYSA-N

Kanonische SMILES

CC=CC1=CC(=C(C(=C1)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.